molecular formula C10H16O4 B025962 Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate CAS No. 104321-63-3

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate

Cat. No. B025962
M. Wt: 200.23 g/mol
InChI Key: GZVXALXOWVXZLH-RPSMYOMKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic reactions to introduce specific functional groups and achieve desired stereochemistry. For instance, the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate showcases a one-step synthesis from precursor compounds, followed by treatment with amines and hydrazines to afford amino-substituted products (Bevk et al., 2001). Another example is the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, demonstrating the addition of carbon tetrahalides to double bonds and stereoselective preparation methods for cis-isomer enrichment (Matsui et al., 1986).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds utilize various spectroscopic techniques. The study on the isolation, identification, and structural establishment of mono-, di-, and tri-cis isomers of an aromatic analogue of retinoic acid highlights the application of HPLC, FT-1H-NMR, and 13C-NMR spectroscopy to determine molecular structures (Englert et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate and its analogues showcase a variety of transformations. Michael additions of the lithium enolates of α-heterosubstituted esters and amides to a chiral α,β-unsaturated carbonyl acceptor exhibit high stereoselection and chiral induction, highlighting the compound's reactivity and potential for creating stereoselective products (Nomura & Kanemasa, 1994).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While specific data on Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate is not directly reported, related studies on polymerization using chiral zirconium derivatives provide insight into the properties of similar compounds and their applications in creating polymers with desired characteristics (Bandy et al., 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental to utilizing Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate in synthetic applications. Studies on aziridination of chiral esters and their precursors to polyhydroxy amino acids indicate the compound's versatility and potential in synthesizing biologically relevant molecules (Fazio et al., 2000).

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : Research into the acidolysis of lignin, a major component of plant biomass, has implications for organic synthesis, including the potential involvement of compounds like Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate. Studies on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane reveal the significance of γ-hydroxymethyl groups and hydride transfer mechanisms in the acidolysis process, which could inform the development of novel synthetic routes and materials (T. Yokoyama, 2015).

Environmental and Ecotoxicological Research

  • Review of Electrochemical Technology : The review on electrochemical surface finishing and energy storage technologies discusses the use of haloaluminate room-temperature ionic liquids (RTILs), highlighting innovative materials and chemicals, potentially including Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, for advanced applications in energy storage and electroplating (T. Tsuda, G. Stafford, C. Hussey, 2017).

Antioxidant Capacity and Chemical Analysis

  • ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elaborates on the ABTS•+ radical cation-based assays, a critical tool for evaluating antioxidant capacity in various substances. Understanding the reaction pathways for antioxidants, including potentially Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, is vital for developing new antioxidant compounds and assessing their capacity (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Analytical Chemistry

  • Analytical Methods in Determining Antioxidant Activity : This comprehensive review on the analytical methods used for determining antioxidant activity discusses various assays, including those based on hydrogen atom transfer (HAT) and electron transfer (ET). Such methodologies could be applicable for analyzing compounds like Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, particularly in exploring their antioxidant capacities and roles in various chemical reactions (I. Munteanu, C. Apetrei, 2021).

properties

IUPAC Name

ethyl (Z)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-RPSMYOMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\[C@@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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